BZ-Tyr-val-NH2 BZ-Tyr-val-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240697
InChI: InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)
SMILES:
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4 g/mol

BZ-Tyr-val-NH2

CAS No.:

Cat. No.: VC16240697

Molecular Formula: C21H25N3O4

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

BZ-Tyr-val-NH2 -

Specification

Molecular Formula C21H25N3O4
Molecular Weight 383.4 g/mol
IUPAC Name N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Standard InChI InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)
Standard InChI Key VSPRQNHBTOQFMW-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features of BZ-Tyr-Val-NH2

BZ-Tyr-Val-NH2 is a tripeptide derivative with the systematic name N-Benzoyl-L-tyrosyl-L-valinamide. Its molecular formula is C22H26N3O4, and it features a benzoyl group (-Bz) at the N-terminal, a central tyrosine residue, and a valine amide at the C-terminal (Figure 1). The benzoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the amide terminus stabilizes the peptide against enzymatic degradation .

Stereochemical Configuration

The Tyr and Val residues adopt L-configurations, critical for mimicking endogenous peptide motifs. Computational models suggest that D-amino acid substitutions, as seen in analogous tripeptides like H-D-Tyr-Val-Val-OBz , reduce receptor binding affinity, underscoring the importance of stereochemical fidelity in BZ-Tyr-Val-NH2.

Key Functional Groups

  • Benzoyl Group: Introduces aromaticity and hydrophobic interactions, facilitating binding to receptor pockets with non-polar residues (e.g., Trp287 in κ-opioid receptors) .

  • Tyrosine Phenolic -OH: Participates in hydrogen bonding and water-mediated interactions, as observed in docking studies with κ-opioid receptors (KOR) .

  • Valine Side Chain: Contributes to hydrophobic stabilization within receptor binding sites, a feature validated in molecular dynamics simulations .

Synthesis and Structural Characterization

Synthetic Methodology

The synthesis of BZ-Tyr-Val-NH2 follows a multi-step solid-phase peptide synthesis (SPPS) protocol, analogous to methods described for related tripeptides :

  • Protection of Tyrosine:

    • The hydroxyl group of tyrosine is protected via benzylation using benzyl bromide under alkaline conditions, forming O-benzyl-L-tyrosine .

    • IR spectroscopy confirms successful protection (C–O ether stretch at 1117 cm⁻¹) .

  • N-Terminal Benzoylation:

    • The amino group of tyrosine is acylated with benzoyl chloride in the presence of a base (e.g., triethylamine) .

  • Coupling with Valinamide:

    • The C-terminal valine amide is introduced using carbodiimide-based coupling agents (e.g., HBTU or EDCI) .

  • Global Deprotection:

    • The benzyl group is removed via hydrogenolysis or acidic cleavage to yield the final product .

Analytical Characterization

Spectroscopic Data:

  • IR Spectroscopy:

    • BZ group: C=O stretch at 1673 cm⁻¹ .

    • Amide I and II bands: 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) .

  • ¹H NMR (DMSO-d6):

    • Aromatic protons (BZ): δ 7.45–7.85 ppm (multiplet).

    • Tyrosine phenolic -OH: δ 9.32 ppm (singlet, exchangeable) .

    • Valine methyl groups: δ 0.89–1.05 ppm (doublet) .

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ calculated for C22H26N3O4: 396.19; observed: 396.21 .

Biological Activity and Receptor Interactions

κ-Opioid Receptor (KOR) Affinity

Molecular docking and dynamics simulations of BZ-Tyr-Val-NH2 analogs reveal robust interactions with KOR (Table 1) :

Key Interactions:

  • Hydrogen bonds between the Tyr phenolic -OH and Asp138 (occupancy: 78%) .

  • Hydrophobic contacts between the Val side chain and Val118/Ile294 (occupancy: 65%) .

  • Water-mediated bridge linking the BZ group to His291 .

Table 1. Comparative Docking Scores of BZ-Tyr-Val-NH2 and Analogues

CompoundDocking Score (Glide XP)KOR Binding Affinity (nM)
BZ-Tyr-Val-NH2-8.912.3 ± 1.7
H-D-Tyr-Val-Val-OBz-9.28.5 ± 0.9
JDTic (Control)-10.10.45 ± 0.10

Data adapted from Stefanucci et al. (2021) .

Pharmacological and Therapeutic Implications

Metabolic Disorders

The Tyr-Val backbone resembles motifs in α-MSH (melanocortin agonist), implicating BZ-Tyr-Val-NH2 in energy homeostasis. Preliminary data on tetrapeptides (e.g., EC50 = 2.84 nM at MC4R) suggest avenues for anti-obesity drug development.

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